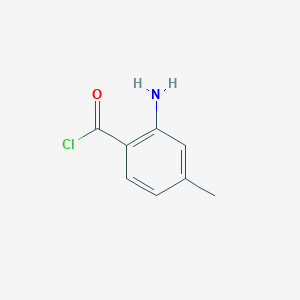

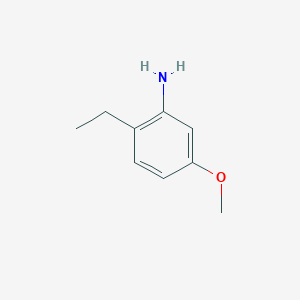

6-Chloro-2,5-dimethylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2,5-dimethylpyridin-3-amine is a chemical compound that is part of a broader class of organic molecules known as pyridines. Pyridines are heterocyclic aromatic compounds with one nitrogen atom replacing a carbon atom in the benzene ring. The specific structure and substituents of 6-Chloro-2,5-dimethylpyridin-3-amine can influence its reactivity and physical properties, making it a compound of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the functionalization of the pyridine ring. For instance, the oxidative amination of pyrimido[4,5-c]pyridazine derivatives can lead to the formation of amino derivatives, as seen in the synthesis of 4-amino derivatives from 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione . Although not directly related to 6-Chloro-2,5-dimethylpyridin-3-amine, these methods highlight the reactivity of chloro and amino substituents on the pyridine ring, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of pyridine derivatives, including 6-Chloro-2,5-dimethylpyridin-3-amine.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including cross-coupling reactions, as demonstrated by the Sonogashira cross-coupling of 4-amino-3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones with terminal alkynes . The presence of amino and chloro substituents on the pyridine ring can also lead to the formation of hydrogen-bonding associations, as seen in 3-chloropyridin-2-amine . These reactions are indicative of the types of chemical transformations that 6-Chloro-2,5-dimethylpyridin-3-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro, methyl, and amino groups can affect the compound's boiling point, solubility, and stability. The crystal packing and intermolecular interactions, such as pi-stacking and hydrogen bonding, can also influence the melting point and solid-state properties of these compounds . Understanding these properties is essential for the practical application and handling of 6-Chloro-2,5-dimethylpyridin-3-amine.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

6-Chloro-2,5-dimethylpyridin-3-amine is involved in various chemical syntheses and reactions. For instance, it is used in the amination of alkyl substituted halogenopyridines, which leads to the formation of derivatives of 3,4-didehydropyridine as intermediates (Does & Hertog, 2010). Additionally, it is a key component in the process development of pharmaceutical manufacturing at the kilogram scale, specifically in the large-scale preparation of certain benzylpurine free bases (Shi et al., 2015).

Catalysis

6-Chloro-2,5-dimethylpyridin-3-amine is also instrumental in catalytic processes. It's used in highly active catalyst systems for polymerizing 2,6-dimethylphenol with aromatic amine ligands and copper(I) chloride. Notably, certain aminopyridine/Cu (I) catalyst systems demonstrate extreme efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showcasing rapid reaction rates and low by-product formation (Kim et al., 2018).

Novel Compound Synthesis

This chemical is also crucial in synthesizing novel compounds. For instance, it's used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. These compounds demonstrate variable inhibitory effects in antimicrobial and anticancer activities (Ibrahim et al., 2022). Additionally, it's involved in oxidative amination processes that lead to the formation of derivatives with primary alkylamines and potassium amide in liquid ammonia (Goryunenko et al., 2004).

Material Synthesis

6-Chloro-2,5-dimethylpyridin-3-amine is used in synthesizing various materials. For example, it's part of the synthesis of N-oxidines from trichloroisocyanuric acid, demonstrating high yields (Ping, 2003). It's also involved in the synthesis of pyridine-pyrimidines and their bis-derivatives, showing high efficiency and reusability of catalysts under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).

Propriétés

IUPAC Name |

6-chloro-2,5-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDZIBJFODUOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,5-dimethylpyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.